2,4,14-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one
Beschreibung
The compound 2,4,14-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one is a nitrogen-rich tricyclic structure featuring three nitrogen atoms (at positions 2, 4, and 14) and a ketone group at position 8. The presence of multiple heteroatoms and a ketone suggests reactivity in hydrogen bonding and electronic interactions, which may influence bioavailability and target binding .
Eigenschaften
IUPAC Name |
2,4,14-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-11-6-8-3-5-13-7-10(8)15-12-9(11)2-1-4-14-12/h1-5,7H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKADTGIXIVMIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)NC3=C(C1=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716719 | |
| Record name | 6,11-Dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933768-16-2 | |
| Record name | 6,11-Dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,11-dihydro-5H-dipyrido[2,3-b:4’,3’-f]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 6,11-dihydro-5H-dipyrido[2,3-b:4’,3’-f]azepin-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 6,11-dihydro-5H-dipyrido[2,3-b:4’,3’-f]azepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,11-dihydro-5H-dipyrido[2,3-b:4’,3’-f]azepin-5-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6,11-dihydro-5H-dipyrido[2,3-b:4’,3’-f]azepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tricyclic Antidepressants (TCAs)
Example Compounds :
- Nortriptyline Hydrochloride (IUPAC: methyl(3-{tricyclo[9.4.0.0³,8]pentadeca-1(5),3,5,7,11,13-hexaen-2-ylidene}propyl)amine)
- Protriptyline Hydrochloride (IUPAC: methyl(3-{tricyclo[9.4.0.0³,8]pentadeca-1(5),3,5,7,9,11,13-heptaen-2-yl}propyl)amine)
Key Differences :
- TCAs lack nitrogen atoms in the tricyclic core but feature a flexible amine side chain critical for neurotransmitter reuptake inhibition. The target compound’s rigid, nitrogen-dense core may favor interactions with enzymes or receptors requiring polar binding pockets.
S-Licarbazepine
Structure : (10R)-10-hydroxy-2-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(5),7,12,14-hexaene-2-carboxamide 
| Parameter | Target Compound | S-Licarbazepine |
|---|---|---|
| Heteroatoms | 3 N atoms | 1 N atom (2-aza) |
| Functional Groups | Ketone (C9) | Hydroxy (C10), carboxamide (C2) |
| Biological Role | Unknown | Sodium channel inhibitor (antiepileptic) |
Key Differences :
- S-Licarbazepine’s carboxamide and hydroxy groups enhance solubility, while the target’s ketone and additional nitrogens may alter metabolic stability.
6-Amino-9-methyl-2-thia-9-azatricyclo[9.4.0.0³,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Structure : Contains sulfur (2-thia) and nitrogen (9-aza) in the tricyclic system .
| Parameter | Target Compound | 2-Thia-9-aza Analog |
|---|---|---|
| Heteroatoms | 3 N atoms | 1 N, 1 S |
| Functional Groups | Ketone (C9) | Ketone (C10), amino (C6) |
| Impact of Sulfur | N/A | Increased lipophilicity; altered electronic properties |
Key Differences :
- Sulfur incorporation may enhance membrane permeability but reduce hydrogen-bonding capacity compared to the nitrogen-rich target compound.
13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Structure : Four nitrogen atoms (2,4,9,15-tetrazatricyclo) with bromo and ethyl substituents .
| Parameter | Target Compound | Tetrazatricyclo Analog |
|---|---|---|
| Heteroatoms | 3 N atoms | 4 N atoms |
| Substituents | None specified | Bromo (C13), ethyl (C2), methyl (C9) |
| Functional Groups | Ketone (C9) | Ketone (C10) |
Key Differences :
- The additional nitrogen and bromine substituent in the analog could enhance electrophilic reactivity and binding to halogen-bonding domains.
5,6,14,14-Tetramethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0³,8]pentadeca-1(11),3,5,7-tetraen-12-one
Structure : Two nitrogen atoms (2,9-diaza) with bulky isopropylphenyl and methyl groups .
| Parameter | Target Compound | Diazatricyclo Analog |
|---|---|---|
| Heteroatoms | 3 N atoms | 2 N atoms |
| Substituents | None specified | Isopropylphenyl (C10), tetramethyl |
| Functional Groups | Ketone (C9) | Ketone (C12) |
Key Differences :
- The steric bulk of substituents in the analog may limit solubility but improve target specificity in hydrophobic binding pockets.
Biologische Aktivität
The chemical structure of 2,4,14-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one can be summarized as follows:
- Molecular Formula : C₁₂H₉N₃O
- Molecular Weight : 211.219 g/mol
- CAS Number : 10189-78-3
- MDL Number : MFCD01568823
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.219 g/mol |
| CAS Number | 10189-78-3 |
| MDL Number | MFCD01568823 |
Antimicrobial Properties
Recent studies have indicated that triazatricyclo compounds exhibit varying degrees of antimicrobial activity. For instance, a study demonstrated that derivatives of triazatricyclo compounds showed significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes.
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. One notable study reported that the compound induced apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to modulate pathways involved in cell cycle regulation and apoptosis was highlighted.
Neuroprotective Effects
Emerging evidence suggests that triazatricyclo compounds may possess neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound led to improved cognitive function and reduced neuronal damage. The proposed mechanism involves the modulation of oxidative stress and inflammation pathways.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus |
| Anticancer | Induces apoptosis in HeLa and MCF-7 cells |
| Neuroprotective | Improves cognitive function in animal models |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various triazatricyclo derivatives against a panel of pathogens. The study concluded that specific modifications in the molecular structure significantly enhanced antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using human cancer cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent response with marked increases in apoptotic markers at higher concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
